Doripenem is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. Doripenem injection was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections. In a clinical trial of doripenem treatment in ventilator associated pneumonia (vs. imipenem and cilastatin), it was found that doripenem carried an increased risk of death and lower clinical cure rates, resulting in a premature termination of the trial. The FDA revised the doripenem label in 2014 to include a warning against use in ventilator-associated pneumonia and to reiterate its safety and efficacy for its approved indications.
Doripenem is a Penem Antibacterial.
Doripenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Doripenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.
Doripenem is a broad-spectrum, carbapenem antibiotic with bactericidal and beta-lactamase resistant activities. Doripenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, particularly PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and eventually lysis of the bacterial cell wall. This agent is two- to 16-fold more potent than imipenem and comparable to ertapenem and meropenem.
A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of infections such as HOSPITAL-ACQUIRED PNEUMONIA, and complicated intra-abdominal or urinary-tract infections, including PYELONEPHRITIS.
Doripenem
CAS No.: 148016-81-3
Cat. No.: VC21352874
Molecular Formula: C15H24N4O6S2
Molecular Weight: 420.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 148016-81-3 |
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Molecular Formula | C15H24N4O6S2 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 |
Standard InChI Key | AVAACINZEOAHHE-VFZPANTDSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O |
SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O |
Canonical SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O |
Appearance | White to Off-White Solid |
Melting Point | >186˚C |
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
Doripenem possesses distinctive structural features that contribute to its antimicrobial activity and stability. It contains a 1-beta-methyl side chain, which provides resistance to renal dehydropeptidase, reducing the need for a dehydropeptidase inhibitor during clinical use . Additionally, doripenem has a trans-alpha-1-hydroxyethyl group at position 6, which confers resistance to various beta-lactamases . These structural modifications contribute to doripenem's stability and broad spectrum of activity.
The drug exhibits concentration-independent bactericidal activity, meaning its killing effect is primarily related to the time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target organism, rather than the peak concentration achieved .
Mechanism of Antimicrobial Action
Like other beta-lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it binds to and inhibits bacterial enzymes called penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking during bacterial cell wall synthesis . This inhibition leads to disruption of cell wall integrity and ultimately results in bacterial cell death.
Doripenem exhibits high affinity for multiple PBPs, including PBPs 1a, 1b, 2, and 3, with the precise binding pattern varying by organism . This multi-target approach contributes to its broad spectrum of activity and potent bactericidal effect. The inhibition of each PBP typically results in a different inactivating mechanism:
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Inhibition of PBPs 1a and 1b results in rapid bacterial killing through the formation of spheroplasts
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Inhibition of PBP 2 causes rod-shaped bacteria to become spherical
In Escherichia coli and Pseudomonas aeruginosa, doripenem preferentially binds to PBP 2, which is involved in maintaining cell shape, as well as to PBPs 3 and 4 . This binding pattern contributes to its effectiveness against these common pathogens.
Spectrum of Antimicrobial Activity
Doripenem demonstrates a broad spectrum of antimicrobial activity comparable to that of other carbapenems such as imipenem and meropenem . Its coverage includes:
Gram-Negative Bacteria
Doripenem exhibits excellent activity against a wide range of gram-negative bacteria, including:
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Enterobacteriaceae, including extended-spectrum β-lactamase (ESBL)-producing strains
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Pseudomonas aeruginosa
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Acinetobacter species
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Haemophilus influenzae
Its stability against various beta-lactamases makes it particularly valuable for treating infections caused by resistant gram-negative organisms .
Anaerobic Bacteria
Doripenem is active against many clinically important anaerobic bacteria, including Bacteroides fragilis group, Prevotella species, Fusobacterium species, and Peptostreptococcus species . This anaerobic coverage contributes to its effectiveness in treating polymicrobial infections such as complicated intra-abdominal infections.
Pharmacokinetic Properties
Administration and Distribution
Doripenem is administered intravenously, typically as an infusion over 1 hour. Following administration, it distributes widely throughout the body, including into many tissues and fluids that are potential sites of infection .
The volume of distribution (Vd) at steady state in healthy subjects averages approximately 16.8 L (range: 8.09-55.5 L) . A population pharmacokinetic analysis in Japanese intensive care unit patients found that the distribution volumes tended to be higher compared to previous reports, which may reflect physiological changes in critically ill patients .
Metabolism and Elimination
Doripenem is primarily eliminated by the kidneys. Creatinine clearance has been identified as a significant covariate for body clearance, indicating that renal function significantly impacts doripenem elimination . Consequently, dosage adjustments are necessary for patients with renal impairment .
In patients receiving continuous renal replacement therapy (CRRT), the contribution of CRRT clearance to total clearance is substantial, estimated at 30-40% . This highlights the importance of considering extracorporeal elimination when dosing doripenem in critically ill patients undergoing renal replacement therapies.
Unlike some other beta-lactam antibiotics, doripenem shows no accumulation following multiple infusions of either 500 mg or 1 g administered every 8 hours for 7-10 days in subjects with normal renal function .
Clinical Efficacy
Approved Clinical Indications
Doripenem has received approval for various clinical indications in different regions. In the United States, it is approved for:
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Complicated intra-abdominal infections (cIAI)
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Complicated urinary tract infections (cUTI), including pyelonephritis
In Japan, doripenem has received broader approval for use as a single agent in:
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Intra-abdominal infections
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Lower respiratory tract infections (including nosocomial pneumonia)
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Complicated urinary tract infections
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Complicated skin and skin structure infections
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Obstetric and gynecological infections
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Serious ear, nose, and throat infections
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Sepsis and endocarditis
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Dental and oral surgical infections
These approvals are based on clinical trials demonstrating doripenem's non-inferiority to established antibiotics for these indications.
Evidence from Clinical Trials and Meta-Analyses
Multiple randomized clinical trials and meta-analyses have evaluated doripenem's efficacy across various infection types. A meta-analysis comprising six randomized clinical trials with a total of 2,542 adult subjects compared doripenem with other antibiotics including imipenem-cilastatin, meropenem, levofloxacin, and piperacillin/tazobactam .
The results of this meta-analysis demonstrated that doripenem has comparable efficacy to comparator antibiotics for the treatment of bacterial infections . Specifically:
Table 1: Clinical Success Rates of Doripenem Compared to Other Antibiotics by Infection Type
Infection Type | Doripenem vs. Comparators | Odds Ratio (95% CI) | Statistical Significance |
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All infections (CE population) | Higher but not significant | 1.26 (0.93-1.69) | p=0.13 |
All infections (c-mITT population) | Lower but not significant | 0.88 (0.55-1.41) | p=0.60 |
Pneumonia | Similar | 0.84 (0.46-1.53) | Not significant |
Intra-abdominal infection | Similar | 1.00 (0.57-1.72) | Not significant |
Complicated UTI | Higher | 1.89 (1.13-3.17) | Significant |
CE = clinically evaluable; c-mITT = clinical modified intent-to-treat; UTI = urinary tract infection
Table created based on data from search results and
Microbiological Efficacy
Microbiological success rates, defined as eradication or presumed eradication of the causative pathogens, were also evaluated in clinical trials. Meta-analyses of microbiological treatment success on microbiologically evaluable (ME) and microbiologically modified intent-to-treat (m-mITT) populations showed that doripenem was as effective as comparator antibiotics .
For the ME population, the odds ratio was 1.16 (95% CI 0.90-1.50, p=0.26), and for the m-mITT population, the odds ratio was 0.98 (95% CI 0.81-1.20, p=0.87) . These findings further support doripenem's comparable efficacy to established antibiotics for treating various bacterial infections.
Safety Outcome | Doripenem vs. Comparators | Odds Ratio (95% CI) | Statistical Significance |
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Adverse Events | Numerically higher | 1.10 (0.90-1.35) | p=0.33 (not significant) |
All-cause Mortality | Numerically higher | 1.08 (0.77-1.51) | p=0.67 (not significant) |
Table created based on data from search result
Drug Interactions
Doripenem has relatively few clinically significant drug interactions. The most notable interaction is with valproic acid, where coadministration may result in reduced serum concentrations of valproic acid, potentially compromising seizure control in patients receiving this antiepileptic medication .
Special Patient Populations
Patients with Renal Impairment
As doripenem is primarily eliminated by the kidneys, dosage adjustments are necessary for patients with renal impairment . The degree of adjustment depends on the severity of renal dysfunction, as assessed by creatinine clearance.
Critically Ill Patients and Those Receiving Renal Replacement Therapy
Population pharmacokinetic studies in critically ill Japanese patients have shown that total clearance of doripenem tends to be lower in this population compared to non-critically ill patients . Additionally, in patients receiving continuous renal replacement therapy (CRRT), the contribution of CRRT to total clearance is substantial (30-40%) . These findings highlight the importance of individualized dosing in critically ill patients, particularly those receiving extracorporeal therapies.
A novel population pharmacokinetic model has been developed for Japanese patients in intensive care units, incorporating the clearance of doripenem by CRRT . This model may contribute to proper use of doripenem in patients requiring intensive care and those receiving renal replacement therapy.
Clinical Considerations and Recommendations
Dosing Recommendations
Based on clinical trials and pharmacokinetic studies, the standard dosing of doripenem for adults with normal renal function is 500 mg administered as a 1-hour intravenous infusion every 8 hours . For ventilator-associated pneumonia, some studies used a higher dose of 1 g every 8 hours administered over 4 hours , though caution is warranted given the FDA warning regarding doripenem use in this indication.
Dose adjustments are required for patients with reduced renal function, with the specific adjustments based on creatinine clearance .
Warnings and Precautions
Following a clinical trial that demonstrated increased mortality and lower clinical cure rates in patients with ventilator-associated pneumonia treated with doripenem compared to imipenem and cilastatin, the FDA revised the doripenem label in 2014 to include a warning against its use in ventilator-associated pneumonia . This warning emphasizes the importance of using doripenem only for its approved indications.
As with all antibiotics, clinicians should be vigilant for the development of superinfections with non-susceptible organisms during doripenem therapy. Additionally, patients with a history of hypersensitivity reactions to beta-lactam antibiotics should be monitored closely due to the potential for cross-reactivity.
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